molecular formula C25H16N2O2S B1191509 (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone

(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone

Katalognummer: B1191509
Molekulargewicht: 408.5g/mol
InChI-Schlüssel: UKQXLDZFOYSZSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the thienopyridazine family, which is known for its diverse biological activities and synthetic versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone typically involves the reaction of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Wirkmechanismus

The mechanism of action of (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity in microbial cells. In cancer cells, it induces apoptosis by activating caspase pathways.

Vergleich Mit ähnlichen Verbindungen

    3,4-Diphenylthieno[2,3-c]pyridazine: Lacks the benzoyl group, resulting in different biological activities.

    6-Benzoyl-3,4-diphenylthieno[2,3-d]pyridazine: Structural isomer with different electronic properties.

Uniqueness: (5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(phenyl)methanone stands out due to its unique combination of the benzoyl group and thienopyridazine core, which imparts distinct biological and chemical properties

Eigenschaften

Molekularformel

C25H16N2O2S

Molekulargewicht

408.5g/mol

IUPAC-Name

(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-phenylmethanone

InChI

InChI=1S/C25H16N2O2S/c28-22(18-14-8-3-9-15-18)24-23(29)20-19(16-10-4-1-5-11-16)21(26-27-25(20)30-24)17-12-6-2-7-13-17/h1-15,29H

InChI-Schlüssel

UKQXLDZFOYSZSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=C(SC3=NN=C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.